molecular formula C12H18FN3S B5149216 3-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)THIOUREA

3-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)THIOUREA

Cat. No.: B5149216
M. Wt: 255.36 g/mol
InChI Key: QDVNXCSPFYDZSS-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)thiourea is a synthetic thiourea derivative of significant interest in medicinal chemistry and drug discovery research. Thiourea derivatives are renowned for their wide spectrum of biological activities, largely due to the thiourea pharmacophore which provides specific hydrogen binding (NH), complementary (S), and auxiliary binding areas . This compound is primarily investigated for its potential anticancer properties. Research indicates that thiourea scaffolds can interfere with microtubule assembly, causing mitotic arrest and ultimately leading to cell death . Furthermore, thiourea derivatives have demonstrated the ability to inhibit key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) kinase and receptor tyrosine kinases (RTKs) . The incorporation of the fluorophenyl group is a common strategy in drug design, as fluorination can influence a molecule's bioavailability, metabolic stability, and binding affinity . Beyond oncology, this chemical serves as a valuable scaffold in developing novel antimicrobial agents. Thiourea derivatives have shown promising activity against a range of bacterial strains, with their efficacy often modulated by the nature of their substituents . The structure of this compound, featuring nitrogen and sulfur electron donors, also makes it a candidate for coordination chemistry, where it can act as a ligand to form metal complexes with enhanced or distinct biological activities . As a key intermediate in organic synthesis, it can be utilized to construct more complex molecular architectures. This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3S/c1-16(2)9-3-8-14-12(17)15-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVNXCSPFYDZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=S)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)THIOUREA typically involves the reaction of 4-fluoroaniline with carbon disulfide and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The process can be summarized as follows:

    Step 1: Reaction of 4-fluoroaniline with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate.

    Step 2: Addition of dimethylamine to the dithiocarbamate intermediate to yield the final thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can target the fluorophenyl group or the thiourea moiety, leading to different reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while substitution reactions can introduce various functional groups at the fluorophenyl position.

Scientific Research Applications

Matrix Metalloproteinase Inhibition

Research indicates that 3-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)thiourea acts as a potent inhibitor of MMPs, particularly MMP-9. MMPs are enzymes that degrade various components of the extracellular matrix and are implicated in processes such as:

  • Cancer Metastasis : MMP-9 is associated with tumor invasion and metastasis.
  • Angiogenesis : The formation of new blood vessels from pre-existing ones, crucial for tumor growth.

Studies have demonstrated that this compound can disrupt MMP-9 homodimerization, leading to decreased tumor cell invasion in vitro and in vivo models. This inhibition is significant for developing therapeutic agents targeting cancer progression.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that require precise conditions to yield high-purity products. Variations of this compound have been explored to enhance its biological efficacy and selectivity.

Table: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-fluorophenyl)acetamideQuinazoline coreInhibits MMPs
N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamideSimilar quinazoline coreAnticancer activity
2-[4-[4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-4-oxobutyl]-1H-quinazolin-4-oneContains oxadiazoleModerate biological activity

Therapeutic Potential

The unique combination of structural elements in this compound enhances its potency as an MMP inhibitor. This characteristic positions it as a candidate for treating diseases characterized by excessive tissue remodeling and invasion.

Case Studies

  • In Vivo Studies : Animal models have shown that administration of this compound results in reduced tumor growth and metastasis when compared to control groups.
  • Cell Line Experiments : In vitro studies using various cancer cell lines have demonstrated significant reductions in cell invasion and migration upon treatment with the compound.

Mechanism of Action

The mechanism of action of 3-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino and fluorophenyl groups play crucial roles in binding to the active sites of these targets, while the thiourea moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

Perfluorophenyl derivatives (e.g., 367.38 g/mol compound) exhibit higher molecular weights and greater steric bulk, which may limit solubility compared to the target compound’s simpler structure.

Amino Group Positioning: The dimethylamino-propyl chain in the target compound offers greater conformational flexibility than the rigid cyclohexyl or diphenylethyl backbones in analogs. This flexibility could enhance entropy-driven binding in supramolecular applications but reduce stereochemical control .

Stability and Storage :

  • Bulkier thioureas (e.g., 453.64 g/mol derivative) require cold storage, suggesting thermal instability. The target compound’s stability remains unstudied but may benefit from its less complex structure .

Biological Activity

3-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)thiourea is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C20_{20}H22_{22}BrFN2_2O
  • Molecular Weight : 405.3 g/mol
  • IUPAC Name : 3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl-dimethylazanium; bromide

The compound exhibits its biological activity primarily through interactions with various neurotransmitter systems. Notably, it has been shown to target the serotonin transporter (SERT), which is crucial for the reuptake of serotonin in the central nervous system. This interaction is significant for antidepressant activity, as inhibition of SERT leads to increased serotonin levels in the synaptic cleft.

Key Findings:

  • SERT Inhibition : Studies indicate that the compound has a high affinity for SERT, which correlates with its potential antidepressant effects. The modification of structural components enhances binding affinity and selectivity .
  • Fluorine Substitution : The presence of a fluorine atom in the para position of the phenyl ring has been associated with increased potency in inhibiting serotonin uptake compared to non-fluorinated analogs .

Pharmacological Effects

The biological activity of this compound extends beyond serotonin transport inhibition. Research highlights include:

  • Antidepressant Activity : Experimental models have demonstrated that this compound exhibits significant antidepressant-like behavior in rodent models, suggesting its potential therapeutic application in treating depression .
  • Pain Modulation : The compound may also influence pain pathways by modulating neurotransmitter release, particularly in chronic pain models .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

  • Study on SERT Binding Affinity :
    • Researchers conducted binding assays using rat brain tissue to assess the displacement of radiolabeled serotonin by the compound.
    • Results indicated a significant displacement at concentrations as low as 10 µM, confirming its role as a potent SERT inhibitor .
  • Behavioral Studies in Rodents :
    • A series of behavioral tests were performed to evaluate the antidepressant effects.
    • The compound showed a reduction in immobility time in the forced swim test, a standard measure for antidepressant efficacy .
  • In Vivo Efficacy :
    • In vivo studies demonstrated that treatment with this compound led to alterations in pain sensitivity, suggesting its potential role in pain management therapies .

Data Summary Table

PropertyValue
Molecular FormulaC20_{20}H22_{22}BrFN2_2O
Molecular Weight405.3 g/mol
SERT Binding AffinityHigh (IC50_{50}: 10 µM)
Antidepressant EffectSignificant (p < 0.05)
Pain ModulationEffective in chronic models

Q & A

Q. What are the optimal synthetic routes for preparing 3-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)thiourea, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Intermediate Formation : React 4-fluoroaniline with a thiocarbamoyl chloride derivative (e.g., dimethylthiocarbamoyl chloride) under basic conditions (e.g., triethylamine) to form the thiourea backbone.

Propylamine Functionalization : Introduce the 3-(dimethylamino)propyl group via nucleophilic substitution or coupling reactions.

  • Critical Parameters : Maintain an inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:thiocarbamoyl chloride) are crucial for minimizing side products.
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., ¹H NMR for thiourea NH signals at δ 8.5–9.5 ppm) .

Q. How can researchers verify the structural identity of this compound and distinguish it from isomeric byproducts?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • ¹H/¹³C NMR : Identify characteristic peaks for the fluorophenyl group (e.g., aromatic protons at δ 7.0–7.5 ppm) and thiourea NH protons.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₁₇FN₃S: 270.11).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or isomerism by analyzing crystal packing and bond angles, as demonstrated in chalcone derivatives with fluorophenyl groups .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictions in reported bioactivity data (e.g., varying IC₅₀ values in cancer cell lines)?

  • Methodological Answer : Address discrepancies through:

Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay with 48-hour incubation).

Metabolic Stability Testing : Evaluate compound degradation in cell culture media via LC-MS to correlate bioactivity with actual exposure levels.

Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., dimethylamino group position) and compare activity trends, as seen in analogues with substituted thiourea moieties .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase, PDB ID: 1M17). Focus on hydrogen bonding between the thiourea group and active-site residues.
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes in physiological conditions (pH 7.4, 310 K).
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities, cross-validated with experimental IC₅₀ data .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated for X-ray studies?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) and slow evaporation techniques.
  • Temperature Gradients : Use a thermal cycler to gradually lower temperature (1°C/hour) to promote crystal nucleation.
  • Co-crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize lattice formation, as shown in fluorophenyl-containing chalcones .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility and stability in aqueous vs. organic media?

  • Methodological Answer :
  • Solubility Profiling : Conduct shake-flask experiments in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol) to map solubility limits.
  • Stability Studies : Use accelerated degradation protocols (40°C/75% RH for 4 weeks) with HPLC monitoring. Note that dimethylamino groups may hydrolyze in acidic conditions, requiring pH-controlled formulations .

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